molecular formula C25H31N3O2 B11409449 N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11409449
M. Wt: 405.5 g/mol
InChI Key: RMRJEPVMLHJTGQ-UHFFFAOYSA-N
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Description

N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Propyl Linker: The propyl group is introduced via a nucleophilic substitution reaction using 1-bromopropane.

    Cyclohexanecarboxamide Formation: Finally, the cyclohexanecarboxamide group is attached through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The propyl linker can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclohexanecarboxamide group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Phenoxyethylbenzimidazole: Similar structure but lacks the propyl linker and cyclohexanecarboxamide group.

    Cyclohexanecarboxamide derivatives: Compounds with similar amide groups but different core structures.

Uniqueness

N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is unique due to the combination of its benzimidazole core, phenoxyethyl group, propyl linker, and cyclohexanecarboxamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H31N3O2/c29-25(20-10-3-1-4-11-20)26-17-9-16-24-27-22-14-7-8-15-23(22)28(24)18-19-30-21-12-5-2-6-13-21/h2,5-8,12-15,20H,1,3-4,9-11,16-19H2,(H,26,29)

InChI Key

RMRJEPVMLHJTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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